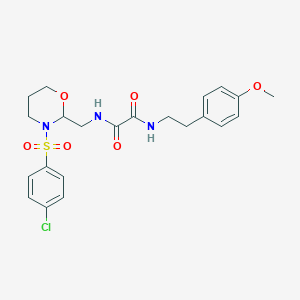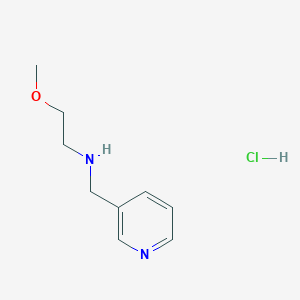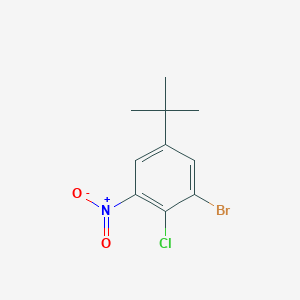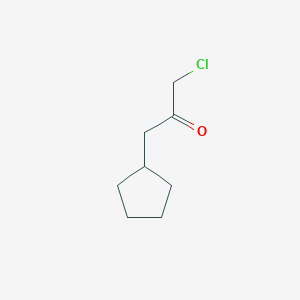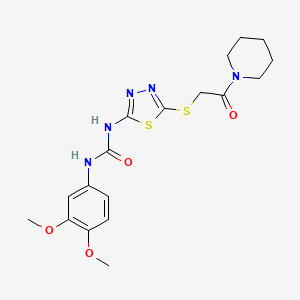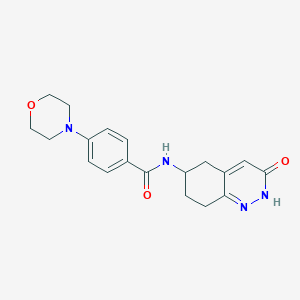
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. By inhibiting HDACs, this compound may alter gene expression patterns and affect cellular processes such as cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In neuronal cells, this compound has been shown to enhance neurite outgrowth and promote synaptic plasticity by modulating gene expression patterns. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potential for diverse biological activities. However, this compound also has some limitations, such as its relatively low solubility in water and its potential for off-target effects due to its broad activity spectrum. These limitations can be addressed through modifications to the experimental design and the use of appropriate controls.
Direcciones Futuras
There are several future directions for the study of 4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide, including the development of more selective HDAC inhibitors, the investigation of its potential therapeutic applications in neurological disorders and cancer, and the exploration of its effects on epigenetic regulation and chromatin structure. In addition, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce off-target effects. Overall, this compound represents a promising tool for the study of biological processes and the development of new therapeutic strategies.
Métodos De Síntesis
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with dipropylamine. The resulting product is then purified through a series of chromatography techniques to obtain the final compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through modifications to the synthesis method.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neurobiology, and oncology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. In neurobiology, this compound has been used as a tool to study the role of histone deacetylases (HDACs) in neuronal development and plasticity. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-bromo-3-methoxy-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3S/c1-4-8-15(9-5-2)19(16,17)11-6-7-12(14)13(10-11)18-3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDSWLFTHFYGFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)

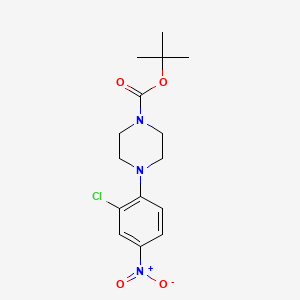
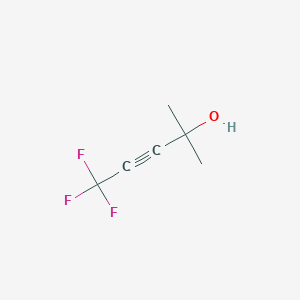

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
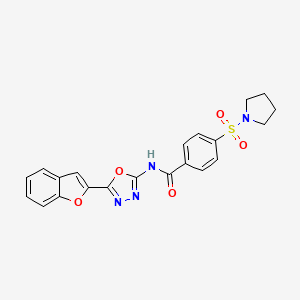
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
